molecular formula C10H15ClN2OS B3086141 1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride CAS No. 1158524-62-9

1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride

Cat. No.: B3086141
CAS No.: 1158524-62-9
M. Wt: 246.76
InChI Key: HRGTXWXHHAUNKE-UHFFFAOYSA-N
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Description

1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride (CAS: 1114596-44-9) is a piperidine derivative featuring a thiophene-based carbonyl substituent. Its molecular formula is C₁₀H₁₃ClN₂OS, with a molecular weight of 246.75 g/mol and a purity of ≥95% . This structural motif is relevant in medicinal chemistry, particularly in designing ligands for CNS targets or enzyme inhibitors due to the thiophene ring’s bioisosteric properties .

Properties

IUPAC Name

(3-aminopiperidin-1-yl)-thiophen-2-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS.ClH/c11-8-3-1-5-12(7-8)10(13)9-4-2-6-14-9;/h2,4,6,8H,1,3,5,7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGTXWXHHAUNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CS2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride typically involves the reaction of 2-thiophenecarboxylic acid with piperidine in the presence of a coupling agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Reactions

The primary amine group (-NH₂) in the piperidine ring exhibits nucleophilic reactivity under basic conditions. This allows for reactions with electrophilic reagents:

Reaction Type Conditions Products Mechanism Sources
AcylationAcid chlorides, anhydridesSubstituted amides (e.g., urea derivatives)Nucleophilic substitution at carbonyl
AlkylationAlkyl halides, epoxidesN-alkylated piperidinamine derivativesSN2 displacement
CondensationCarbonyl compounds (aldehydes/ketones)Schiff bases (imines) or enaminesNucleophilic addition-elimination

Key Data :

  • The hydrochloride salt dissociates in aqueous solutions, freeing the amine for reactivity .

  • Reactions often require deprotonation using bases like triethylamine or pyridine .

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes electrophilic substitution at the α-positions (C2/C5) due to electron-rich aromaticity:

Reaction Type Reagents Position Products Sources
HalogenationCl₂, Br₂ (with Lewis acids)C2 or C53-Bromo/chloro-thienyl derivatives
NitrationHNO₃/H₂SO₄C5Nitro-thienyl intermediates
SulfonationSO₃/H₂SO₄C2Sulfonic acid derivatives

Example Reaction :

Thiophene+Br2FeBr32 Bromothiophene[7]\text{Thiophene}+\text{Br}_2\xrightarrow{\text{FeBr}_3}\text{2 Bromothiophene}\quad[7]

Hydrolysis and Stability

The amide bond (thienylcarbonyl-piperidine) undergoes hydrolysis under acidic or basic conditions:

Conditions Products Rate Catalysts Sources
Acidic (HCl, H₂SO₄)Thiophene-2-carboxylic acid + piperidinamineSlowHeat (80–100°C)
Basic (NaOH, KOH)Same as acidic, with salt formationModerateNone required

Mechanism :

RCONHR +H2OH+/OHRCOOH+H2NR [4]\text{RCONHR }+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{RCOOH}+\text{H}_2\text{NR }\quad[4]

Crosslinking and Polymerization

The compound’s amine group participates in crosslinking reactions with multifunctional electrophiles (e.g., epoxides, isocyanates), forming hydrogels or polymer networks:

Crosslinker Application Product Properties Sources
Polyethylene glycol diacrylateBiomedical scaffoldsBiodegradable, pH-sensitive matrices
GlutaraldehydeTissue engineeringHigh mechanical strength

Reaction Pathway :

Amine+O C N R N C OPolyurea network[2][3]\text{Amine}+\text{O C N R N C O}\rightarrow \text{Polyurea network}\quad[2][3]

Redox Reactions

The thiophene ring is susceptible to oxidation, forming sulfoxides or sulfones:

Oxidizing Agent Product Conditions Sources
H₂O₂Thiophene-S-oxideRoom temperature, acidic
KMnO₄Thiophene-S,S-dioxideHeating in H₂O/EtOH

Impact : Oxidation modifies electronic properties, affecting drug-binding affinity in pharmacological contexts.

Coordination Chemistry

The amine and carbonyl groups act as ligands for metal ions (e.g., Zn²⁺, Cu²⁺), forming complexes:

Metal Ion Coordination Site Complex Structure Sources
Zn²⁺N (amine), O (carbonyl)Octahedral or tetrahedral geometries
Cu²⁺N (amine)Square planar complexes

Application : Metal complexes are explored for catalytic or antimicrobial uses .

Scientific Research Applications

1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride involves its interaction with specific molecular targets. The thienylcarbonyl group can interact with enzymes or receptors, leading to modulation of their activity. The piperidinamine moiety can enhance the compound’s binding affinity and specificity. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Applications/Notes References
1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride 1114596-44-9 C₁₀H₁₃ClN₂OS 246.75 2-Thienylcarbonyl, piperidinamine ≥95% Discontinued; potential CNS ligand
1-(4-Chloro-benzyl)-piperidin-3-ylamine hydrochloride 1261233-87-7 C₁₂H₁₆Cl₂N₂ 261.19 4-Chlorobenzyl, piperidinamine N/A Bioactive scaffold for receptor modulation
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride 1261231-74-6 C₁₀H₁₄Cl₂N₄S 293.24 Chloropyrimidine, methylsulfanyl, piperidinamine N/A Kinase inhibitor candidate
1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride N/A C₁₁H₁₆ClN₅OS 297.80 Ethoxy-pyrimidine, methylsulfanyl, piperidinamine N/A Antiviral/anticancer research
1-(6-Chloro-4-pyrimidinyl)-3-piperidinamine hydrochloride 1185307-01-0 C₉H₁₄Cl₂N₄ 249.14 Chloropyrimidine, piperidinamine ≥98% Intermediate in kinase inhibitor synthesis
(R)-3-Amino-1-benzylpiperidine 168466-84-0 C₁₂H₁₈N₂ 190.29 Benzyl, piperidinamine (R-configuration) N/A Chiral building block for asymmetric synthesis

Key Observations :

Substituent Effects on Bioactivity: The 2-thienylcarbonyl group in the parent compound enhances π-π stacking and hydrogen-bonding capabilities compared to simpler benzyl (e.g., 1-(4-Chloro-benzyl)-piperidin-3-ylamine) or pyrimidinyl derivatives .

Molecular Weight and Solubility :

  • Compounds with methylsulfanyl groups (e.g., CAS 1261231-74-6) show increased molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Stereochemical Considerations: Chiral analogs like (R)-3-Amino-1-benzylpiperidine (CAS 168466-84-0) highlight the importance of stereochemistry in receptor selectivity, a feature absent in the achiral parent compound .

Discontinuation Status :

  • Unlike the discontinued parent compound (CAS 1114596-44-9), newer derivatives like CAS 1185307-01-0 remain available, suggesting ongoing interest in pyrimidine-based piperidinamines for drug discovery .

Pharmacological Relevance

Piperidinamine derivatives are prominent in medicinal chemistry due to their versatility in interacting with biological targets. For example:

  • Thiophene-containing analogs (e.g., the parent compound) may mimic indole or phenyl groups in receptor binding, offering advantages in CNS drug design .
  • Pyrimidinyl derivatives (e.g., CAS 1185307-01-0) are frequently used in kinase inhibitor development, leveraging their ability to occupy ATP-binding pockets .

Biological Activity

1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H15ClN2OS
  • Molecular Weight : 232.76 g/mol
  • CAS Number : 44120466

The compound features a thienylcarbonyl group attached to a piperidinamine moiety, which is significant for its biological interactions. The presence of the thienyl group may enhance the compound's ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. This compound may modulate various signaling pathways by:

  • Binding to Receptors : The thienyl group may enhance binding affinity to certain receptors, influencing physiological responses.
  • Inhibition of Enzymatic Activity : The piperidinamine structure can interact with enzymes critical in metabolic pathways, potentially leading to therapeutic effects.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. For example, its analogs have shown significant anti-proliferative effects in non-small cell lung cancer (NSCLC) models, with IC50 values ranging from 1 µM to 10 µM.
  • Neuroprotective Properties : Similar compounds have demonstrated the ability to protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
  • Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains .

Anticancer Studies

A series of in vitro studies evaluated the effects of this compound on NSCLC cells:

  • Study Design : Various analogs were tested against EGFR-mutant NSCLC cells.
  • Findings : Significant anti-proliferative effects were observed through kinase inhibition. The compound's mechanism involves the disruption of signaling pathways essential for cancer cell survival.
CompoundIC50 (µM)Target
Compound A5EGFR
Compound B8ALK
1-(2-Thienylcarbonyl)-3-piperidinamine HCl7Multiple Kinases

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed in vitro against several pathogens:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Results : The compound exhibited moderate antibacterial activity, with MIC values ranging from 50 µM to 100 µM against gram-positive bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Modifications to the thienyl or piperidine moieties can significantly alter binding affinities and therapeutic profiles.

Key SAR Findings

  • Thienyl Group Modifications : Alterations in the thienyl substituents can enhance receptor selectivity and potency.
  • Piperidine Variants : Substituting different groups on the piperidine ring may improve stability and bioavailability.

Q & A

Q. What are the recommended synthetic routes for 1-(2-thienylcarbonyl)-3-piperidinamine hydrochloride, and how can reaction intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via acylation of 3-piperidinamine using 2-thienylcarbonyl chloride under inert conditions. Key steps include:
  • Step 1 : React 3-piperidinamine with 2-thienylcarbonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
  • Step 2 : Purify the product via recrystallization or column chromatography.
  • Characterization : Use 1H^1H-/13C^{13}C-NMR to confirm the acylated amine structure, FT-IR for carbonyl (C=O) stretching (~1650–1700 cm1^{-1}), and LC-MS for molecular ion verification. X-ray crystallography (using SHELX ) may resolve stereochemical ambiguities.

Q. How should researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Purity Analysis : Employ HPLC with a C18 column (UV detection at 254 nm) and compare retention times against a certified reference standard.
  • Stability Testing : Conduct accelerated degradation studies:
  • Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor decomposition via TLC or LC-MS.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and assess degradation products .
  • Storage Recommendations : Store in airtight containers at -20°C, desiccated, to prevent hydrolysis of the carbonyl group .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?

  • Methodological Answer :
  • Step 1 : Perform 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations and confirm connectivity. For example, HMBC can link the thienyl carbonyl carbon to the piperidinamine NH proton.
  • Step 2 : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations using Gaussian or ORCA).
  • Step 3 : If ambiguity persists, crystallize the compound and solve the structure via single-crystal X-ray diffraction (SHELXL ).

Q. What experimental design considerations are critical for studying the compound’s biological activity in vitro vs. in vivo?

  • Methodological Answer :
  • In Vitro :
  • Use cell-based assays (e.g., receptor binding or enzyme inhibition) with controls for solubility (DMSO concentration ≤0.1%) and cytotoxicity (MTT assay).
  • Validate target engagement via siRNA knockdown or competitive binding assays.
  • In Vivo :
  • Optimize pharmacokinetics by evaluating bioavailability via oral/intravenous administration in rodent models. Monitor metabolite formation using LC-MS/MS.
  • Address species-specific metabolic differences (e.g., cytochrome P450 activity) to reconcile in vitro-in vivo discrepancies .

Q. How can researchers address discrepancies in biological activity data across replicate studies?

  • Methodological Answer :
  • Step 1 : Audit experimental variables:
  • Compound purity (re-test via HPLC).
  • Assay conditions (pH, temperature, cell passage number).
  • Step 2 : Perform statistical meta-analysis of replicates (e.g., Grubbs’ test for outliers) .
  • Step 3 : If inconsistencies persist, validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).

Method Development Questions

Q. What strategies optimize the scalability of the synthesis for gram-to-kilogram production without compromising yield?

  • Methodological Answer :
  • Process Chemistry :
  • Replace dichloromethane with a greener solvent (e.g., ethyl acetate) for easier recycling.
  • Use flow chemistry to enhance mixing and heat transfer during acylation.
  • Quality Control : Implement PAT (Process Analytical Technology) tools like inline FT-IR to monitor reaction progress .

Q. How can computational modeling predict the compound’s metabolic pathways and potential toxicological risks?

  • Methodological Answer :
  • Step 1 : Use software like Schrödinger’s Metabolite or ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., piperidine ring oxidation or thiophene sulfoxidation).
  • Step 2 : Validate predictions with in vitro hepatocyte assays or microsomal stability studies.
  • Step 3 : Cross-reference with toxicity databases (e.g., PubChem ) to flag structural alerts (e.g., reactive metabolites).

Data Interpretation Challenges

Q. How should researchers interpret conflicting solubility data in different buffered systems?

  • Methodological Answer :
  • Step 1 : Measure equilibrium solubility in physiologically relevant buffers (PBS, simulated gastric fluid) using shake-flask or UV-plate methods.
  • Step 2 : Analyze ionization states via pH-solubility profiling (pKa determination via potentiometric titration).
  • Step 3 : Apply the Henderson-Hasselbalch equation to model pH-dependent solubility and identify optimal formulation conditions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride
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1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride

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